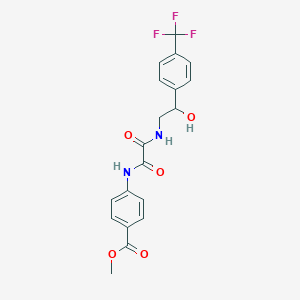

![molecular formula C18H14O6 B2735844 (Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one CAS No. 929339-15-1](/img/structure/B2735844.png)

(Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The structure of a related isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The asymmetric unit of the compound consists of two independent molecules. Both molecules exhibit the disorder of each methylene group present in their 1,4-dioxane rings .

Applications De Recherche Scientifique

- Antihypertensive Agents : Certain 1,4-benzodioxanes exhibit antihypertensive properties. For instance, ®-doxazosin, a chiral 2,3-dihydro-1,4-benzodioxane derivative, acts as an α1-adrenergic receptor antagonist and is used to manage hypertension .

- Serotonin Receptor Modulators : Compounds with benzodioxane motifs have affinities towards serotonin receptors. These receptors play a role in various conditions, including schizophrenia and mood disorders. Examples include the antidepressant MKC-242 and the 5-HT1A receptor agonist BSF-190555 .

Enzymatic Synthesis and Chiral Building Blocks

The chiral 2,3-dihydro-1,4-benzodioxane motif has attracted interest for its versatile applications. Here’s a specific area of focus:

- Enzymatic Synthesis : Researchers have efficiently synthesized chiral 2,3-dihydro-1,4-benzodioxane derivatives using engineered enzymes. For instance, Candida antarctica lipase B (CALB) mutants A225F and A225F/T103A catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. This work provides insights into enzyme evolution strategies .

Material Science and Organic Electronics

The benzodioxane ring system has been explored in material science and organic electronics. Here’s an example:

- Organic Light-Emitting Diodes (OLEDs) : Pyrenyl dihydrobenzodioxin phenanthroimidazole derivatives have been used in nondoped blue-emitting OLEDs. These compounds exhibit promising luminance, power efficiency, and quantum efficiency .

Other Applications

Beyond the fields mentioned above, researchers continue to explore novel applications for benzodioxane derivatives. These may include:

- Selective CO2 Adsorption : Due to its open metal sites and ideal pore size, the TIBM-Cu complex (containing the benzodioxane motif) shows higher CO2 adsorption capacity than other metal-organic frameworks .

- Custom Synthesis and Sourcing : The compound (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is available for custom synthesis and sourcing .

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-2-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-21-15-7-10(8-16-18(15)23-5-4-22-16)6-14-17(20)12-3-2-11(19)9-13(12)24-14/h2-3,6-9,19H,4-5H2,1H3/b14-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURFTPFINOLREX-NSIKDUERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCCO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide](/img/structure/B2735761.png)

![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/no-structure.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)

![9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735773.png)

methanone](/img/structure/B2735774.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)

![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)